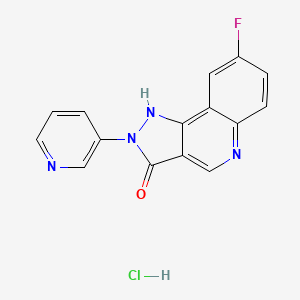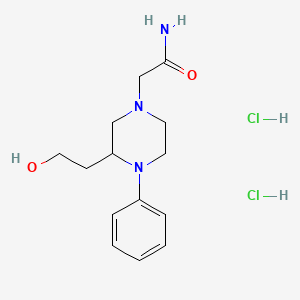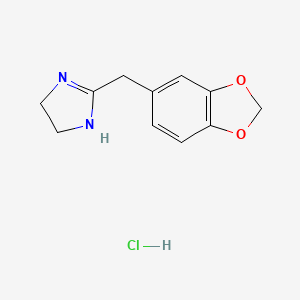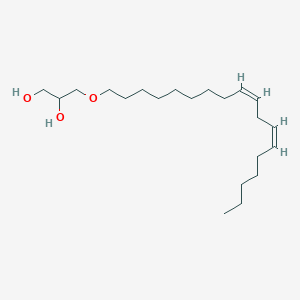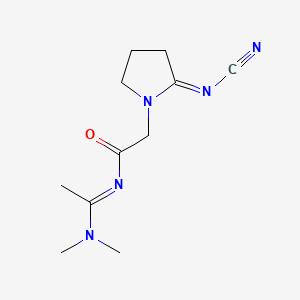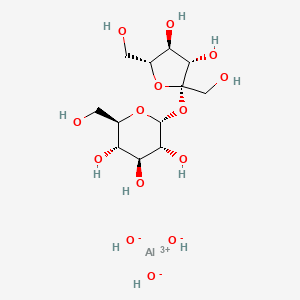
Sucralox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucralox is a compound formulated specifically to support gastric and intestinal health in horses. The primary ingredient in this compound is sucralfate, a shielding agent that binds to ulcerated areas and safeguards the sensitive lining of the stomach from the damaging effects of gastric acid . This compound is known for its ability to form a viscous gel in acidic environments, providing a protective barrier for the gastric mucosa .
Métodos De Preparación
The preparation of Sucralox involves the synthesis of sucralfate. Sucralfate is synthesized by reacting sucrose octasulfate with aluminum hydroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through filtration and drying processes. Industrial production methods for this compound involve large-scale synthesis in reactors, followed by purification and formulation into easy-to-feed pellet forms for equine use .
Análisis De Reacciones Químicas
Sucralox, primarily composed of sucralfate, undergoes several types of chemical reactions:
Oxidation: Sucralfate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions of sucralfate are less common but can occur under specific conditions with reducing agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sucralox has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of protective agents in acidic environments.
Mecanismo De Acción
The mechanism of action of Sucralox involves the formation of a protective barrier on the gastric mucosa. Sucralfate, the active ingredient, binds to positively charged proteins in ulcerated areas, forming a viscous, adhesive substance that protects the stomach lining from peptic acid, pepsin, and bile salts . This protective barrier promotes healing and prevents further damage to the gastric mucosa. Additionally, sucralfate stimulates the production of prostaglandin and mucus, enhancing the protective effects .
Comparación Con Compuestos Similares
Sucralox is often compared with other gastric protective agents such as omeprazole and ranitidine. Unlike omeprazole, which suppresses gastric acid secretion by inhibiting the hydrogen/potassium ATP pump in parietal cells, this compound forms a physical barrier to protect the gastric lining . Ranitidine, on the other hand, is a histamine H2-receptor antagonist that reduces acid production. This compound’s unique mechanism of forming a protective barrier and stimulating mucus production sets it apart from these other compounds .
Similar compounds include:
Omeprazole: A proton pump inhibitor that reduces gastric acid secretion.
Ranitidine: A histamine H2-receptor antagonist that decreases acid production.
Misoprostol: A prostaglandin analog that protects the gastric mucosa by increasing mucus and bicarbonate production.
This compound’s combination of sucralfate and additional protective agents makes it a unique and effective option for maintaining gastric health in horses.
Propiedades
Número CAS |
122186-21-4 |
|---|---|
Fórmula molecular |
C12H25AlO14 |
Peso molecular |
420.30 g/mol |
Nombre IUPAC |
aluminum;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydroxide |
InChI |
InChI=1S/C12H22O11.Al.3H2O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;/h4-11,13-20H,1-3H2;;3*1H2/q;+3;;;/p-3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;/m1..../s1 |
Clave InChI |
PJJFIVYVZRYVPG-QYGVOOBQSA-K |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


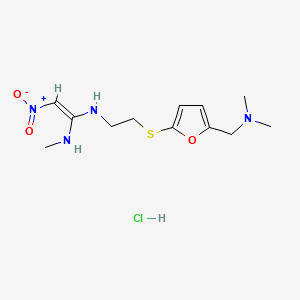
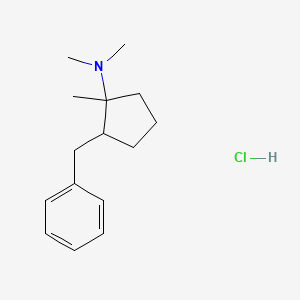
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
